![molecular formula C13H15ClFNO2 B2995802 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1235226-91-1](/img/structure/B2995802.png)
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxycyclopentyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with a suitable amine, such as (1-hydroxycyclopentyl)methylamine, under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of 2-chloro-4-fluorobenzoic acid and (1-hydroxycyclopentyl)methylamine.
科学研究应用
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The hydroxycyclopentyl group may also play a role in its interaction with biological molecules, potentially affecting its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzamide
Uniqueness
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of the hydroxycyclopentyl group, which is not commonly found in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-11-7-9(15)3-4-10(11)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADTSGQQZYGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
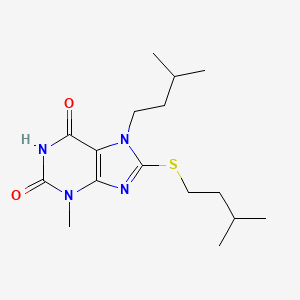
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)
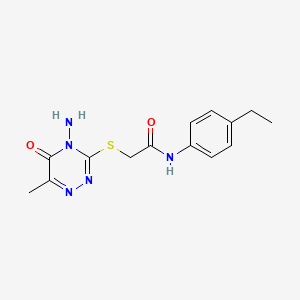
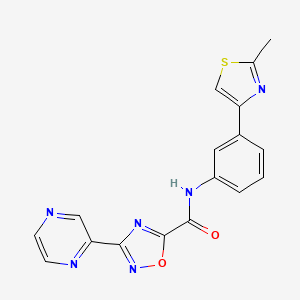

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)
![6-{[(4-nitrophenyl)methyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2995729.png)
![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)
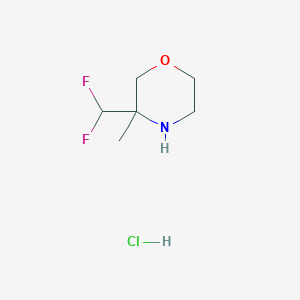
![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)
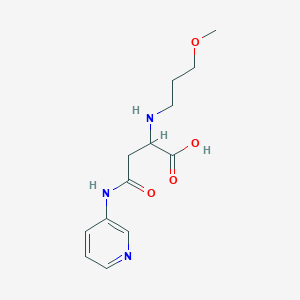
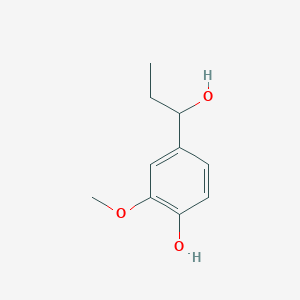
![7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2995738.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)
